[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13475398
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13475398.png)
Specification
Molecular Formula | C17H25N3O3 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C17H25N3O3/c1-2-19(11-15-8-9-20(12-15)16(21)10-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3 |
Standard InChI Key | MUJZZCOORHWTRQ-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
The compound’s structure comprises a pyrrolidine ring substituted with an ethyl-carbamic acid benzyl ester and a 2-amino-acetyl group. The pyrrolidine moiety contributes to conformational flexibility, while the benzyl ester enhances lipophilicity, influencing membrane permeability. Key structural features include:
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Pyrrolidine Core: A five-membered nitrogen-containing ring that stabilizes bioactive conformations.
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Amino-Acetyl Group: Enhances hydrogen-bonding capacity with biological targets.
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Benzyl Ester: Modulates solubility and metabolic stability.
Table 1: Molecular and Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₅N₃O₃ | |
Molecular Weight | 319.4 g/mol | |
IUPAC Name | Benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
Topological Polar Surface Area | 75.9 Ų |
Synthesis and Preparation
Synthetic routes for this compound typically involve multi-step protocols to construct the pyrrolidine-carbamate scaffold. Industrial methods optimize yield and purity through continuous flow reactors and chromatography.
Key Synthetic Steps
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Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.
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Carbamate Formation: Reaction of the pyrrolidine intermediate with ethyl chloroformate.
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Benzyl Esterification: Acid-catalyzed esterification with benzyl alcohol.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
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Amino-Acetylation | Acetyl chloride, triethylamine | 78% |
Carbamate Synthesis | Ethyl chloroformate, DCM | 85% |
Benzyl Esterification | Benzyl alcohol, H₂SO₄ | 72% |
Physicochemical Properties
The compound’s properties are critical for its pharmacokinetic profile:
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Solubility: Moderate in polar solvents (e.g., DMSO) due to the benzyl ester.
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Stability: Susceptible to hydrolysis under acidic/basic conditions, releasing benzyl alcohol and ethylamine derivatives.
Table 3: Stability Under Hydrolytic Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
1M HCl, 25°C | Carbamate cleavage | 30 min |
1M NaOH, 25°C | Ester saponification | 2 hours |
Compound | Target | IC₅₀ |
---|---|---|
Alpelisib (PI3Kα inhibitor) | PI3Kα | 0.5 nM |
[Target Compound] | Hypothetical Target | Pending |
Applications in Medicinal Chemistry
Prodrug Development
The benzyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases active metabolites.
Neuropharmacology
Pyrrolidine-carbamates modulate neurotransmitter systems. Preclinical models suggest analgesic effects in inflammatory pain .
Comparison with Related Compounds
Table 5: Structural and Functional Comparisons
Compound | Ester Group | LogP | Bioactivity |
---|---|---|---|
[Target Compound] | Benzyl | 2.1 | Enzyme inhibition |
tert-Butyl analog | tert-Butyl | 2.8 | Reduced solubility |
Methyl-carbamate | Methyl | 1.6 | Lower metabolic stability |
Key findings:
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Benzyl vs. tert-Butyl: Benzyl esters improve solubility but increase hydrolysis susceptibility.
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Amino-Acetyl Substitution: Enhances target affinity compared to halogenated analogs.
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